2-Oxo-1,2-diphenylethyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2-diphenylethyl diethylcarbamodithioate is an organic compound with the molecular formula C13H17NOS2. It is known for its unique chemical structure, which includes a diethylcarbamodithioate group attached to a 2-oxo-1,2-diphenylethyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-diphenylethyl diethylcarbamodithioate typically involves the reaction of 2-oxo-1,2-diphenylethyl chloride with diethylcarbamodithioic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-diphenylethyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethylcarbamodithioate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
2-Oxo-1,2-diphenylethyl diethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-diphenylethyl diethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl diethylcarbamodithioate
- 2-Oxo-1,2-diphenylethyl formate
- 2-Oxo-1,2-diphenylethyl succinate
Uniqueness
2-Oxo-1,2-diphenylethyl diethylcarbamodithioate is unique due to its specific diethylcarbamodithioate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21NOS2 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(2-oxo-1,2-diphenylethyl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C19H21NOS2/c1-3-20(4-2)19(22)23-18(16-13-9-6-10-14-16)17(21)15-11-7-5-8-12-15/h5-14,18H,3-4H2,1-2H3 |
InChI Key |
NGQKUDOEPPQSBC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.